![molecular formula C12H24N6O2 B12547707 Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- CAS No. 160886-50-0](/img/structure/B12547707.png)
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its guanidine group attached to a piperazine ring, which is further linked to an aminobutyl chain. It has garnered attention due to its unique chemical properties and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- typically involves a multi-step process. One common method includes the treatment of N-Boc-1,4-butanediamine with cyanamide to generate N-Boc-protected agmatine, followed by deprotection with trifluoroacetic acid (TFA) to yield the desired compound . This method ensures the structural integrity and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism . These interactions contribute to its therapeutic effects, such as regulating heart rate and blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Agmatine: A naturally occurring compound with similar structure and properties.
1-(4-Aminobutyl)guanidine: Another related compound with comparable biological activities.
Uniqueness
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- is unique due to its specific structural features and the presence of both guanidine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
160886-50-0 |
|---|---|
Formule moléculaire |
C12H24N6O2 |
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
2-[3-[5-(4-aminobutyl)-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C12H24N6O2/c13-6-2-1-4-8-10(19)18-9(11(20)17-8)5-3-7-16-12(14)15/h8-9H,1-7,13H2,(H,17,20)(H,18,19)(H4,14,15,16) |
Clé InChI |
JDPFTDBPJMLYNK-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC1C(=O)NC(C(=O)N1)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


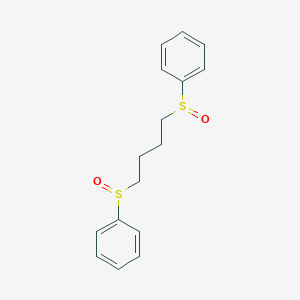
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
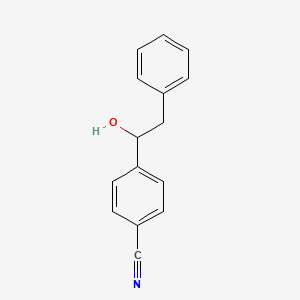
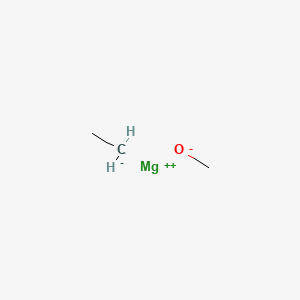
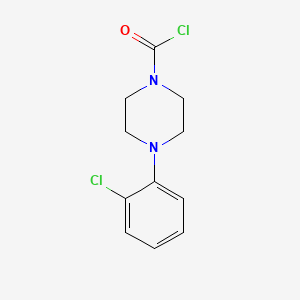
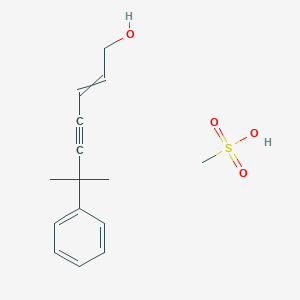
![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
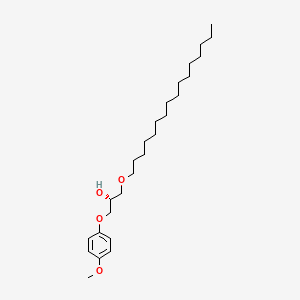
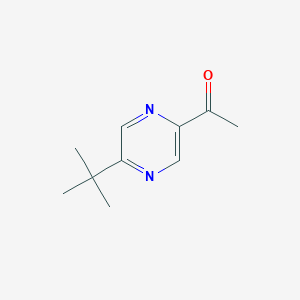
![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene](/img/structure/B12547691.png)
